Isononyl mercaptoacetate
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Overview
Description
Isononyl mercaptoacetate is an organic compound with the molecular formula C11H22O2S. It is an ester derived from mercaptoacetic acid and isononyl alcohol. This compound is known for its applications in various industrial processes, particularly in the production of plasticizers and stabilizers for polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isononyl mercaptoacetate can be synthesized through the esterification of mercaptoacetic acid with isononyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous processing techniques. One common method includes the counter-current extraction of mercaptoacetic acid from tailing liquor, followed by esterification with isononyl alcohol. The crude ester is then purified through vacuum distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Isononyl mercaptoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to mercaptoacetic acid and isononyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Mercaptoacetic acid and isononyl alcohol.
Substitution: Various substituted mercaptoacetates depending on the nucleophile used.
Scientific Research Applications
Isononyl mercaptoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is widely used in the production of plasticizers and stabilizers for polymers, enhancing the flexibility and durability of plastic products
Mechanism of Action
The mechanism of action of isononyl mercaptoacetate involves its interaction with various molecular targets. The mercapto group (-SH) in the compound can form covalent bonds with electrophilic centers in other molecules, leading to the formation of stable adducts. This property is exploited in its use as a stabilizer in polymer chemistry, where it helps prevent the degradation of polymers by reacting with free radicals and other reactive species.
Comparison with Similar Compounds
Similar Compounds
Isooctyl mercaptoacetate: Similar in structure but derived from isooctyl alcohol.
Ethyl thioglycolate: An ester of mercaptoacetic acid with ethyl alcohol.
Butyl 3-mercaptopropionate: Contains a mercapto group and a propionate ester.
Uniqueness
Isononyl mercaptoacetate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds like isooctyl mercaptoacetate provides it with different solubility and reactivity characteristics, making it suitable for specific industrial applications .
Properties
CAS No. |
84051-96-7 |
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Molecular Formula |
C11H22O2S |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
7-methyloctyl 2-sulfanylacetate |
InChI |
InChI=1S/C11H22O2S/c1-10(2)7-5-3-4-6-8-13-11(12)9-14/h10,14H,3-9H2,1-2H3 |
InChI Key |
NAKWOGACFRMZIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOC(=O)CS |
Origin of Product |
United States |
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